

Comparative Analysis of Cross-Resistance Between Amantadine and Rimantadine in Influenza A Virus

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Compound of Interest

Compound Name: *Somantadine*

Cat. No.: *B1194654*

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This guide provides a detailed comparison of the cross-resistance profiles of amantadine and rimantadine, two prominent members of the adamantane class of antiviral drugs. The information presented is intended for researchers, scientists, and drug development professionals working on influenza therapeutics. The guide summarizes quantitative experimental data, outlines the methodologies used in these experiments, and provides visual representations of key biological pathways and experimental workflows.

Data Summary

The primary mechanism of action for adamantanes is the blockade of the M2 ion channel of the influenza A virus, which is essential for viral uncoating and replication. Resistance to this class of drugs is predominantly caused by single amino acid substitutions in the transmembrane domain of the M2 protein. Due to their shared target and mechanism, there is complete cross-resistance between amantadine and rimantadine.

The following table summarizes the in vitro antiviral activity of amantadine and rimantadine against both wild-type (adamantane-sensitive) and a common resistant strain (S31N mutant) of influenza A virus. The 50% inhibitory concentration (IC₅₀) is a measure of the drug's potency; a lower IC₅₀ value indicates higher potency.

Drug	Virus Strain	M2 Genotype	IC50 (μM)
Amantadine	Influenza A (Wild-Type)	WT	0.29
Amantadine	Influenza A (Resistant)	S31N	>100
Rimantadine	Influenza A (Wild-Type)	WT	~0.03-0.06
Rimantadine	Influenza A (Resistant)	S31N	>100

Note: In vitro studies have shown that rimantadine is generally more active than amantadine against susceptible influenza A viruses. The IC50 values can vary slightly depending on the specific virus strain and the assay used.

Experimental Protocols

The data presented above is typically generated using one of the following standard virological assays:

1. Plaque Reduction Assay

This assay is a functional assay that measures the ability of a drug to inhibit the production of infectious virus particles.

- **Cell Culture:** Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.
- **Virus Inoculation:** The cell monolayers are washed and then infected with a known amount of influenza A virus (either wild-type or a resistant strain).
- **Drug Treatment:** After a brief incubation period to allow for viral adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the antiviral drug (amantadine or rimantadine).

- **Incubation:** The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
- **Plaque Visualization and Counting:** The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
- **IC50 Determination:** The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

2. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a drug to protect cells from the virus-induced cell death (cytopathic effect).

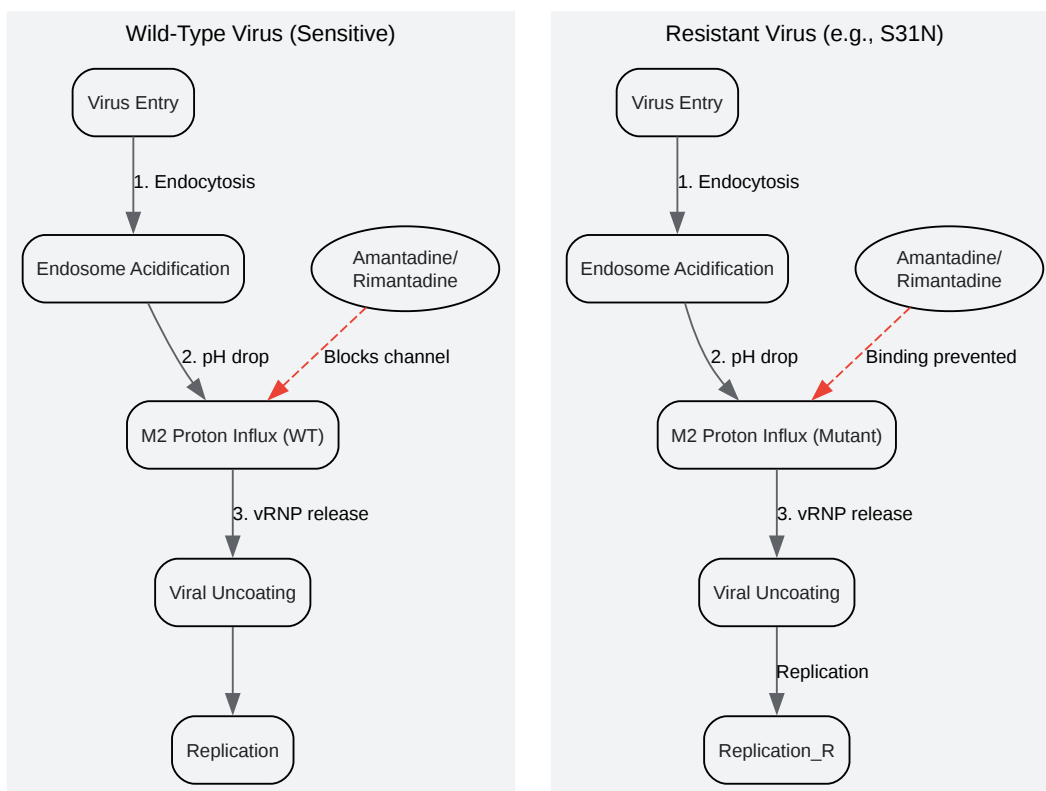
- **Cell Culture:** MDCK or other susceptible cells are seeded in 96-well plates.
- **Drug and Virus Addition:** Serial dilutions of the antiviral drug are added to the wells, followed by the addition of a standardized amount of influenza virus.
- **Incubation:** The plates are incubated for several days at 37°C.
- **CPE Assessment:** The extent of CPE in each well is observed microscopically or quantified using a cell viability assay (e.g., MTT or neutral red uptake).
- **EC50 Determination:** The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits the viral CPE by 50%.

Visualizations

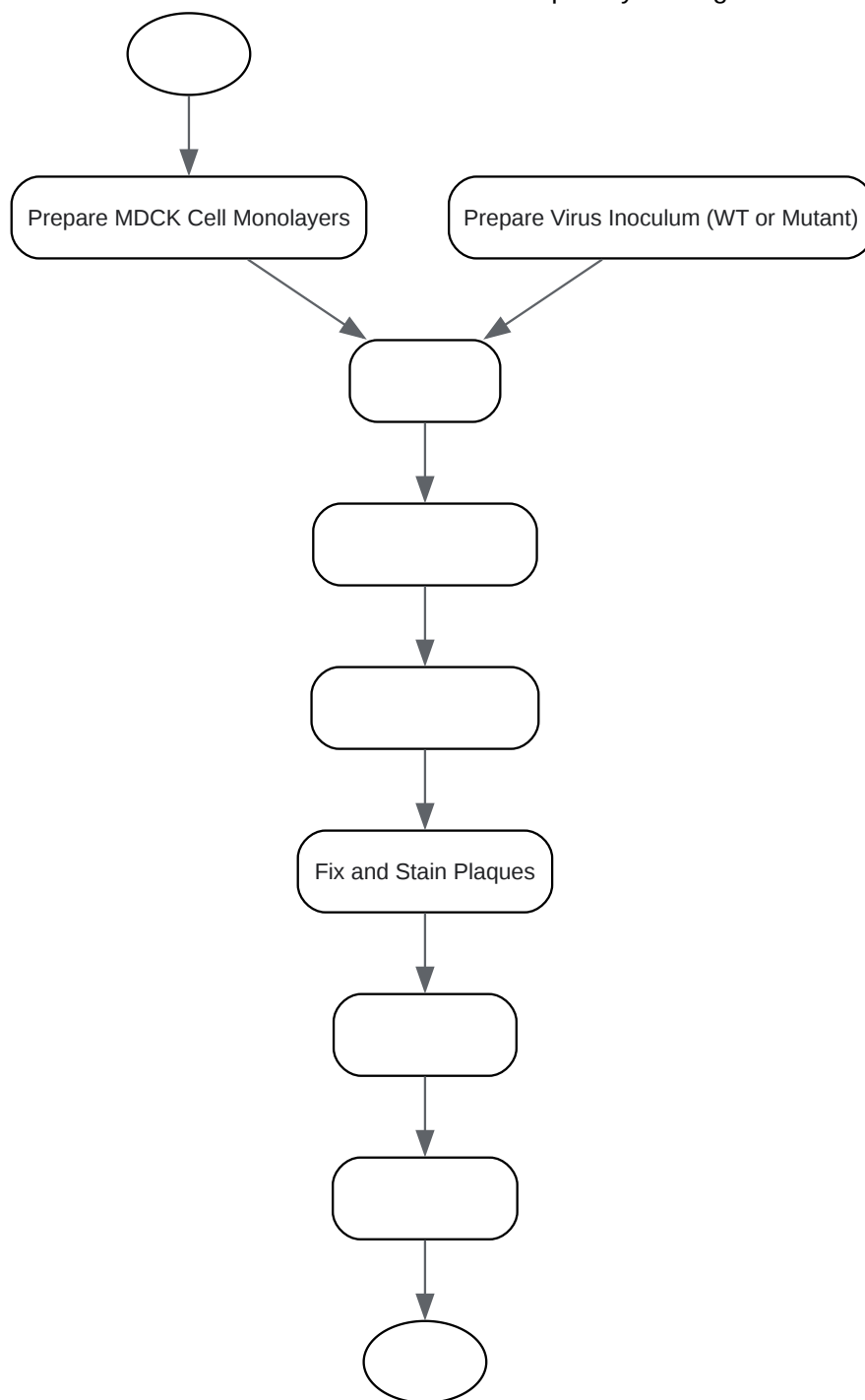
Mechanism of Adamantane Action and Resistance

The following diagram illustrates the mechanism by which adamantanes inhibit influenza A virus replication and how mutations in the M2 protein lead to drug resistance.

Mechanism of Adamantane Action and Resistance



Workflow for Adamantane Susceptibility Testing

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